molecular formula C8H13NOS B2812935 N-(5-Methylthiolan-3-yl)prop-2-enamide CAS No. 1936599-71-1

N-(5-Methylthiolan-3-yl)prop-2-enamide

Cat. No. B2812935
CAS RN: 1936599-71-1
M. Wt: 171.26
InChI Key: MTNDOHGMHHRTJS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-Methylthiolan-3-yl)prop-2-enamide, also known as MTMP, is a sulfur-containing organic compound. It has attracted scientific interest due to its potential applications as a pharmacological agent. MTMP has been shown to exhibit anti-inflammatory, anti-cancer, and anti-microbial properties.

Scientific Research Applications

N-(5-Methylthiolan-3-yl)prop-2-enamide has been studied for its potential as an anti-inflammatory agent. It has been shown to inhibit the production of pro-inflammatory cytokines in macrophages, which are immune cells that play a role in inflammation.
This compound has also been studied for its potential as an anti-cancer agent. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. This compound has been found to be effective against several types of cancer cells, including breast cancer, lung cancer, and liver cancer.
In addition, this compound has been studied for its anti-microbial properties. It has been shown to inhibit the growth of several types of bacteria, including Staphylococcus aureus and Escherichia coli.

Mechanism of Action

The mechanism of action of N-(5-Methylthiolan-3-yl)prop-2-enamide is not fully understood. However, it has been proposed that this compound inhibits the activity of certain enzymes that are involved in inflammation, cancer growth, and bacterial growth.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. It has been shown to reduce the production of pro-inflammatory cytokines in macrophages, which can help to reduce inflammation. This compound has also been shown to induce apoptosis in cancer cells, which can help to slow or stop cancer growth. In addition, this compound has been shown to inhibit the growth of certain bacteria, which can help to prevent infections.

Advantages and Limitations for Lab Experiments

One advantage of using N-(5-Methylthiolan-3-yl)prop-2-enamide in lab experiments is that it has been shown to have multiple potential applications, including as an anti-inflammatory, anti-cancer, and anti-microbial agent. This makes it a versatile compound for studying different biological processes.
One limitation of using this compound in lab experiments is that its mechanism of action is not fully understood. This can make it difficult to interpret experimental results and design follow-up studies.

Future Directions

There are several future directions for research on N-(5-Methylthiolan-3-yl)prop-2-enamide. One direction is to further investigate its mechanism of action. Understanding how this compound inhibits inflammation, cancer growth, and bacterial growth could lead to the development of more effective drugs.
Another direction is to study the pharmacokinetics of this compound. This includes how the compound is absorbed, distributed, metabolized, and excreted in the body. Understanding the pharmacokinetics of this compound could help to optimize its use as a pharmacological agent.
Finally, future research could focus on developing new derivatives of this compound that have even greater anti-inflammatory, anti-cancer, and anti-microbial properties. These derivatives could potentially be used as drugs to treat a variety of diseases.

Synthesis Methods

N-(5-Methylthiolan-3-yl)prop-2-enamide can be synthesized by reacting 5-methylthiolan-3-ol with acryloyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a yellow oil. The purity of the compound can be improved by column chromatography.

properties

IUPAC Name

N-(5-methylthiolan-3-yl)prop-2-enamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NOS/c1-3-8(10)9-7-4-6(2)11-5-7/h3,6-7H,1,4-5H2,2H3,(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTNDOHGMHHRTJS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CS1)NC(=O)C=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NOS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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